molecular formula C14H19ClN2O2 B2636549 N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide CAS No. 924841-94-1

N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide

Cat. No.: B2636549
CAS No.: 924841-94-1
M. Wt: 282.77
InChI Key: LMYMDAQVTBUUSW-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide is an organic compound with a complex structure that includes an acetylamino group, a trimethylbenzyl group, and a chloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetylamino and trimethylbenzyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Typical conditions involve refluxing in an appropriate solvent such as ethanol or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Substitution Reactions: Products depend on the nucleophile used. For example, reacting with an amine can yield an amide derivative.

    Oxidation and Reduction: Oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites, while the chloroacetamide group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide
  • 4-(substituted)-acetylamino-3-mercapto-5-(4-substituted) phenyl-1,2,4-triazole derivatives

Uniqueness

N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetylamino and chloroacetamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

N-[(3-acetamido-2,4,6-trimethylphenyl)methyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-8-5-9(2)14(17-11(4)18)10(3)12(8)7-16-13(19)6-15/h5H,6-7H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYMDAQVTBUUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CNC(=O)CCl)C)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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